molecular formula C17H14ClFN2O3S B2694846 N-(3-chloro-4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-61-9

N-(3-chloro-4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2694846
CAS RN: 898419-61-9
M. Wt: 380.82
InChI Key: ABONBVATSMRZSU-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

One key area of application for this compound and its derivatives is in the development of novel synthesis methods for heterocyclic compounds, which are crucial in medicinal chemistry. For instance, Le et al. (2021) developed a method for the selective chlorination of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines, highlighting the versatility of pyrrolo[1,2-a]quinoxalines in pharmaceutical research and organic synthesis. The method accommodates various functional groups, demonstrating the compound's utility in diversifying heterocyclic compound libraries (Le et al., 2021).

Antimicrobial and Anticancer Research

Derivatives of this compound have been explored for their antimicrobial and anticancer properties. Ghorab et al. (2015) synthesized sulfonamide derivatives showing potent anticancer activity against breast and colon cancer cell lines, indicating the potential therapeutic applications of these molecules (Ghorab et al., 2015). Additionally, Taguchi et al. (1992) synthesized tetracyclic quinolone antibacterials with significant activity against both Gram-positive and Gram-negative bacteria, demonstrating the broad-spectrum potential of these compounds in addressing bacterial infections (Taguchi et al., 1992).

Molecular Docking and Drug Design

The compound and its analogs have also been utilized in computational studies to understand their interaction with biological targets. For example, a docking study and in vitro anticancer screening of fluorine-containing quinoline derivatives bearing a sulfonamide moiety were conducted by Ghorab et al. (2011), providing insights into the molecular basis of their anticancer activity and suggesting a role in enhancing the efficacy of radiation therapy in cancer treatment (Ghorab et al., 2011).

Material Science and Chemical Properties

Research into the chemical properties of these compounds has led to the discovery of new materials with potential applications in various industries. For instance, the study of polymorphic modifications of a related 1H-pyrrolo[3,2,1-ij]quinoline derivative possessing diuretic properties by Shishkina et al. (2018) revealed insights into its crystal packing and potential as a new hypertension remedy, illustrating the compound's significance beyond pharmaceutical applications to include material science (Shishkina et al., 2018).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O3S/c18-14-9-12(2-3-15(14)19)20-25(23,24)13-7-10-1-4-16(22)21-6-5-11(8-13)17(10)21/h2-3,7-9,20H,1,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABONBVATSMRZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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